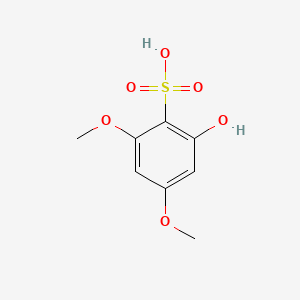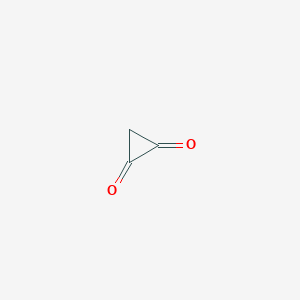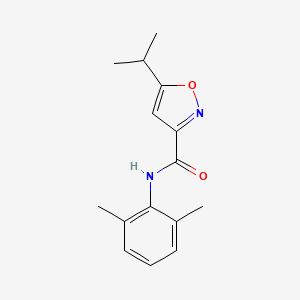
Acetic acid, (dihydro-5-methyl-2(3H)-furanylidene)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound has a molecular formula of C5H8O2 and a molecular weight of 100.1158 g/mol . It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (dihydro-5-methyl-2(3H)-furanylidene)-, methyl ester can be achieved through several synthetic routes. One common method involves the cyclization of 4-hydroxyvaleric acid under acidic conditions to form the lactone . The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, is employed to purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, (dihydro-5-methyl-2(3H)-furanylidene)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted lactones or open-chain derivatives.
Applications De Recherche Scientifique
Acetic acid, (dihydro-5-methyl-2(3H)-furanylidene)-, methyl ester has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid, (dihydro-5-methyl-2(3H)-furanylidene)-, methyl ester involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different chemical reactions, depending on the reaction conditions. Its lactone ring structure allows it to participate in ring-opening reactions, leading to the formation of various derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gamma-Valerolactone: Similar in structure but lacks the methyl group at the 5-position.
4-Hydroxyvaleric Acid Lactone: Similar but with a hydroxyl group instead of a methyl ester.
5-Methyltetrahydrofuran-2-one: Similar but with a different ring structure.
Uniqueness
Acetic acid, (dihydro-5-methyl-2(3H)-furanylidene)-, methyl ester is unique due to its specific lactone ring structure with a methyl group at the 5-position, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
136801-92-8 |
|---|---|
Formule moléculaire |
C8H12O3 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
methyl 2-(5-methyloxolan-2-ylidene)acetate |
InChI |
InChI=1S/C8H12O3/c1-6-3-4-7(11-6)5-8(9)10-2/h5-6H,3-4H2,1-2H3 |
Clé InChI |
OSKPHNFOIQIJSF-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(=CC(=O)OC)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-](/img/structure/B14275677.png)
![N-Hydroxy-3-methyl-3a,9b-dihydro-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B14275684.png)

![1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14275686.png)

![[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(diphenylphosphane)](/img/structure/B14275689.png)

![Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate](/img/structure/B14275695.png)
![N,N-Dimethyl-1-[2-(trimethylstannyl)phenyl]methanamine](/img/structure/B14275698.png)


![[4-(3-Oxo-4-propylcyclohexen-1-yl)phenyl] octanoate](/img/structure/B14275703.png)
